3,6-dicyclopropyl-N-(4-methoxy-2-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-N~4~-(4-METHOXY-2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N~4~-(4-METHOXY-2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under specific conditions to form the isoxazolo[5,4-b]pyridine core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-N~4~-(4-METHOXY-2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoxazolo[5,4-b]pyridine compounds .
Scientific Research Applications
3,6-DICYCLOPROPYL-N~4~-(4-METHOXY-2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(4-METHOXY-2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to isoxazolo[5,4-b]pyridine derivatives.
Uniqueness
3,6-DICYCLOPROPYL-N~4~-(4-METHOXY-2-METHYLPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents and the combination of the isoxazole and pyridine rings.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3,6-dicyclopropyl-N-(4-methoxy-2-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-11-9-14(26-2)7-8-16(11)22-20(25)15-10-17(12-3-4-12)23-21-18(15)19(24-27-21)13-5-6-13/h7-10,12-13H,3-6H2,1-2H3,(H,22,25) |
InChI Key |
REQBABFUPZVKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5 |
Origin of Product |
United States |
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